

An In-depth Technical Guide to 5-Amino- δ -Lactam Ring Systems

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Compound of Interest

Compound Name: 5-Amino-6-(piperidin-4-yl)piperidin-2-one

CAS No.: 1803607-29-5

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Introduction: The Strategic Importance of 5-Amino- δ -Lactams in Medicinal Chemistry

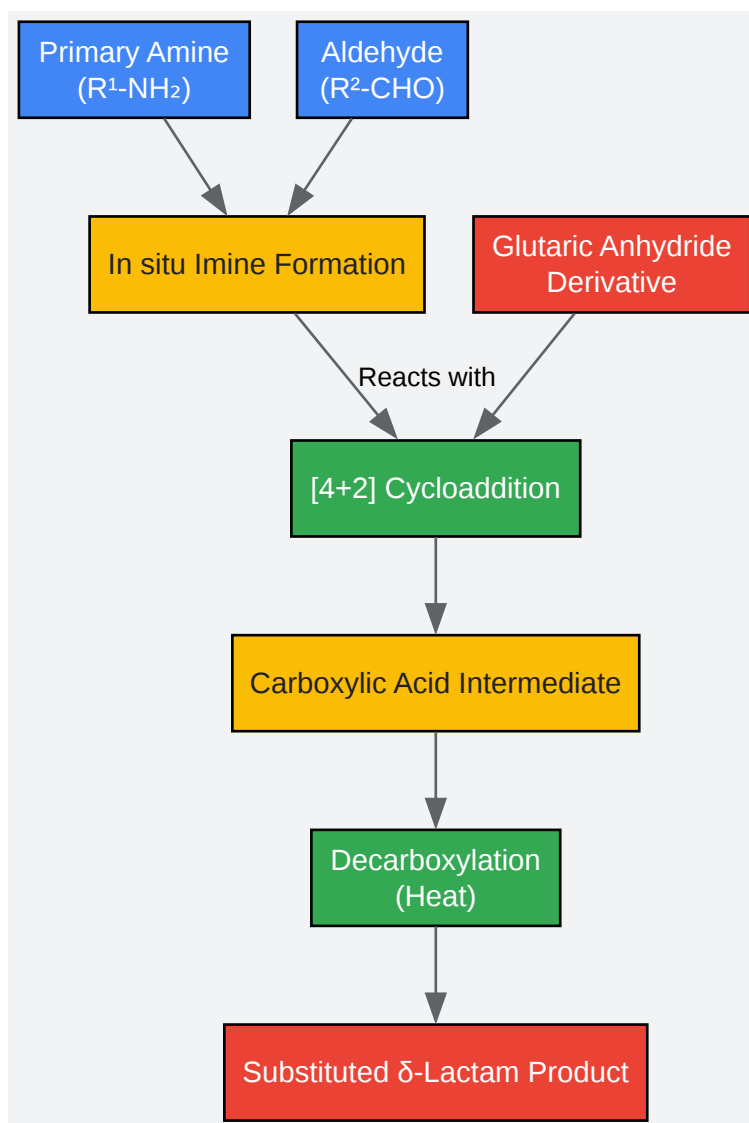
The quest for novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles is a central theme in modern drug discovery.[1][2][3] Within this landscape, peptidomimetics—molecules designed to mimic the structure and function of natural peptides—have emerged as a powerful tool.[1][3] They offer a strategic advantage by retaining the biological activity of a parent peptide while overcoming inherent liabilities such as poor metabolic stability and low bioavailability.[1][3][4]

At the heart of many successful peptidomimetic designs are conformationally constrained scaffolds that lock the molecule into a bioactive conformation. The 5-amino- δ -lactam (or 5-aminopiperidin-2-one) ring system represents a particularly valuable scaffold in this context.[5] This six-membered lactam, featuring an amino group at the 5-position, serves as a rigid dipeptide surrogate, capable of inducing specific secondary structures like β -turns.[1][6][7] Its unique stereochemistry and functional group presentation make it a cornerstone for building complex molecules aimed at a variety of biological targets. This guide provides an in-depth exploration of the synthesis, properties, and applications of this pivotal chemical entity.

The Core Scaffold: Structure and Properties

The 5-amino- δ -lactam is a heterocyclic compound built upon a piperidine ring. Its defining features are the lactam (a cyclic amide) at position 2 and an amino group at position 5.^{[5][8]} The presence of these two functional groups imparts a unique combination of properties. The amino group provides a key vector for further functionalization or for mimicking the side chain of a natural amino acid, while the lactam backbone imposes significant conformational rigidity.

Diagram: General Structure of 5-Amino- δ -Lactam



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Caption: A simplified workflow for δ -lactam synthesis via the Castagnoli-Cushman reaction.

Chemical Reactivity and Functionalization

The 5-amino- δ -lactam core is rich in chemical handles for further modification.

- **N-Alkylation/Acylation of the Lactam:** The nitrogen of the lactam can be readily alkylated or acylated to introduce diversity and modulate the molecule's properties.
- **Functionalization of the 5-Amino Group:** The exocyclic amino group is a primary site for modification. It can be acylated to extend a peptide chain, alkylated, or used in reductive amination to append various side chains. Protecting group strategies are crucial during multi-step syntheses to ensure selective reactions.
- **α -Carbon Functionalization:** The carbon atom alpha to the lactam carbonyl can be deprotonated with a strong base to form an enolate, which can then be reacted with various electrophiles to install substituents. [9] This allows for the creation of quaternary stereocenters, adding further structural complexity. [9][10]

Applications in Drug Development: A Peptidomimetic Powerhouse

The true value of the 5-amino- δ -lactam scaffold lies in its application as a constrained dipeptide mimic. [6][11] By incorporating this rigid unit into a peptide sequence, chemists can enforce a specific three-dimensional structure, often a β -turn, which is crucial for receptor binding and biological activity. [7]

Case Study: β -Turn Mimetics

β -turns are secondary structures in peptides and proteins that cause a reversal in the direction of the polypeptide chain. They are critical for molecular recognition events. The 5-amino- δ -lactam can replace two amino acids in a sequence (the $i+1$ and $i+2$ residues) to lock the peptide into a stable β -turn conformation. This strategy has several benefits:

- **Enhanced Receptor Affinity:** By pre-organizing the pharmacophore elements into the correct orientation for binding, the entropic penalty upon binding is reduced, often leading to higher affinity.
- **Increased Proteolytic Stability:** The non-natural lactam structure is resistant to degradation by proteases, which increases the in vivo half-life of the drug candidate. [1][3]* Improved

Selectivity: The rigid conformation can lead to more specific interactions with the target receptor, reducing off-target effects.

Data Summary: Comparison of a Linear Peptide vs. a Lactam-Constrained Mimic

Property	Linear Peptide (e.g., Arg-Gly-Asp)	5-Amino- δ -Lactam Mimic	Rationale for Improvement
Conformational Flexibility	High	Low (Constrained)	The lactam ring locks the backbone into a defined conformation.
Receptor Binding Affinity (Kd)	Micromolar (μ M) range	Nanomolar (nM) range	Pre-organization of pharmacophore reduces the entropic cost of binding.
Stability in Serum (t1/2)	Minutes	Hours	The non-natural amide bond in the lactam is resistant to protease cleavage. [1] [3]
Bioavailability	Very Low	Low to Moderate	Improved stability and modified physicochemical properties can enhance absorption. [1]

Experimental Protocol: Stereoselective Synthesis of a Protected 5-Amino- δ -Lactam Derivative

This protocol is a representative example adapted from methodologies described in the literature, such as those involving chiral auxiliaries and stereoselective alkylation. [9][10]

Objective: To synthesize an enantiomerically pure, N-Boc protected 5-amino-3-alkyl- δ -lactam.

Step 1: Synthesis of Chiral Lactam Precursor

- A chiral amino alcohol (e.g., (S)-phenylglycinol) is condensed with a δ -keto acid (e.g., levulinic acid) under dehydrating conditions (e.g., Dean-Stark trap in toluene) to form a chiral N,O-acetal lactam.
- The product is purified by column chromatography on silica gel.

Step 2: Stereoselective α -Alkylation

- The chiral lactam from Step 1 is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to $-78\text{ }^{\circ}\text{C}$ under an inert atmosphere (N_2 or Ar).
- A strong, non-nucleophilic base (e.g., Lithium Hexamethyldisilazide, LiHMDS, 1.1 equivalents) is added dropwise to generate the enolate. The solution is stirred for 1 hour at $-78\text{ }^{\circ}\text{C}$.
- An alkylating agent (e.g., methyl iodide, 1.2 equivalents) is added, and the reaction is allowed to slowly warm to room temperature overnight.
- The reaction is quenched with saturated aqueous NH_4Cl solution and extracted with ethyl acetate.
- The combined organic layers are dried over Na_2SO_4 , filtered, and concentrated under reduced pressure. The resulting diastereomers are separated by column chromatography.

Step 3: Reductive Cleavage of the Chiral Auxiliary

- The desired alkylated lactam diastereomer is dissolved in a suitable solvent system (e.g., THF/ H_2O).
- A reducing agent (e.g., NaBH_4) is added in portions, followed by a Lewis acid (e.g., LiCl) to facilitate the reductive opening of the oxazolidine ring derived from the chiral auxiliary.
- The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by standard aqueous extraction procedures.

Step 4: Protection of the 5-Amino Group

- The product from Step 3, now containing a free primary amine, is dissolved in a solvent such as dichloromethane.
- Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) are added.
- The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
- The final N-Boc protected 5-amino- δ -lactam is purified by column chromatography.

Self-Validation: Each step requires rigorous characterization of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and stereochemistry. Chiral HPLC may be used to determine enantiomeric or diastereomeric purity.

Conclusion and Future Outlook

The 5-amino- δ -lactam ring system is a validated and highly effective scaffold in modern medicinal chemistry. Its ability to act as a conformationally constrained dipeptide isostere provides a reliable strategy for converting biologically active peptides into drug candidates with superior pharmacological properties. [12][13] Future research will likely focus on developing even more efficient and stereoselective synthetic routes, including novel biocatalytic methods, and expanding the application of this scaffold to new and challenging biological targets. The integration of computational modeling with synthetic chemistry will further enable the rational design of next-generation therapeutics based on this privileged structural motif.

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